molecular formula C10H9BrFNO B7469461 5-bromo-2-fluoro-N-prop-2-enylbenzamide

5-bromo-2-fluoro-N-prop-2-enylbenzamide

Cat. No.: B7469461
M. Wt: 258.09 g/mol
InChI Key: CZRVDYMXUZWINY-UHFFFAOYSA-N
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Description

5-Bromo-2-fluoro-N-prop-2-enylbenzamide is a synthetic benzamide derivative intended for research and development purposes only. This compound is not for diagnostic or therapeutic use. Benzamide compounds with halogen substitutions, such as bromo and fluoro atoms, are of significant interest in medicinal chemistry and materials science. Structurally similar N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have demonstrated notable antimicrobial activity , particularly against Gram-positive bacteria like Staphylococcus aureus . Furthermore, these analogs have shown potent in vitro anti-inflammatory activity through protease inhibition, with efficacy significantly surpassing that of acetylsalicylic acid in experimental models . The presence of the prop-2-enyl (allyl) group may offer a versatile handle for further chemical modification via click chemistry or polymerization, making this compound a potential building block for developing more complex molecules or polymeric materials . Researchers are exploring such bromo- and fluoro-substituted benzamides as key intermediates in synthesizing compounds with non-linear optical (NLO) properties and as precursors in Cu-catalyzed Chan-Lam coupling reactions for the selective N-arylation of heterocycles . This product is provided for research use only and is strictly not intended for personal, medicinal, or veterinary applications.

Properties

IUPAC Name

5-bromo-2-fluoro-N-prop-2-enylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrFNO/c1-2-5-13-10(14)8-6-7(11)3-4-9(8)12/h2-4,6H,1,5H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZRVDYMXUZWINY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1=C(C=CC(=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Benzene Ring

5-Bromo-2-Fluoro-N-Methyl-Benzamide (6c)
  • Structure : Differs by replacing the allyl group with a methyl group.
  • Synthesis : Prepared via T3P-mediated coupling of 5-bromo-2-fluorobenzoic acid with methanamine .
  • Lower molecular weight (239.06 g/mol) and simpler structure may limit binding specificity in biological systems.
Propyl 5-Bromo-2-Chlorobenzamide
  • Structure : Chlorine replaces fluorine at position 2; propyl substituent instead of allyl.
  • Physicochemical Properties: Molecular formula: C₁₀H₁₁BrClNO; molecular weight: 276.56 g/mol . Chlorine’s lower electronegativity (vs. fluorine) reduces electron withdrawal, altering reactivity in nucleophilic substitution or cross-coupling reactions.

Variations in the Amide Substituent

5-Bromo-2-Fluoro-N-(4-Methylcyclohexyl)Benzamide
  • Structure : Bulky 4-methylcyclohexyl group replaces allyl.
  • Molecular Weight : 314.19 g/mol (vs. 258.09 g/mol for the target compound) .
  • Implications: Increased steric hindrance may reduce metabolic degradation but limit membrane permeability.
5-Bromo-N-(3-Ethynylphenyl)-2-Fluorobenzamide
  • Structure : Ethynylphenyl group at the amide nitrogen.
  • Key Features :
    • Triple bond enables conjugation, affecting electronic distribution and reactivity.
    • Aromatic ethynyl group may enhance π-π stacking in protein binding pockets .

Hybrid Structures with Additional Functional Groups

5-Bromo-2-Methyl-N-[2-(Prop-2-Enoylamino)Ethyl]Benzamide
  • Structure : Methyl at position 2 and a propenamide-linked ethyl group.
  • Molecular Formula : C₁₃H₁₅BrN₂O₂ ; molecular weight: 311.17 g/mol .
  • Comparison :
    • Methyl substituent increases lipophilicity, while the propenamide moiety adds hydrogen-bonding capacity.
    • More complex structure may improve target affinity but complicate synthesis.

Data Table: Key Comparative Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
5-Bromo-2-fluoro-N-prop-2-enylbenzamide C₁₀H₉BrFNO 258.09 Allyl, Br, F Balanced steric/electronic profile
5-Bromo-2-fluoro-N-methyl-benzamide C₈H₇BrFNO 239.06 Methyl, Br, F High solubility, simple synthesis
Propyl 5-bromo-2-chlorobenzamide C₁₀H₁₁BrClNO 276.56 Propyl, Br, Cl Enhanced lipophilicity
5-Bromo-2-fluoro-N-(4-methylcyclohexyl)benzamide C₁₄H₁₇BrFNO 314.19 Cyclohexyl, Br, F Chirality, metabolic stability

Q & A

Q. How do substituents on the benzamide ring affect the compound’s physicochemical properties?

  • Methodological Answer : Substituents alter logP (lipophilicity) and pKa. Bromine increases molecular weight (≥250 g/mol) and melting point (mp >150°C). Use HPLC-derived Abraham descriptors to model solubility in biorelevant media .

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